molecular formula C8H16Si B12544019 Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane CAS No. 142449-26-1

Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane

Cat. No.: B12544019
CAS No.: 142449-26-1
M. Wt: 140.30 g/mol
InChI Key: VWRNKIAMHIGLBJ-UHFFFAOYSA-N
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Description

Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropene ring, which is a three-membered ring containing a double bond, attached to a silicon atom through a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane typically involves the reaction of a cyclopropene derivative with a trimethylsilyl reagent. One common method is the reaction of 1-methylcycloprop-2-en-1-ylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Investigated for its potential use in modifying biomolecules for research purposes.

    Medicine: Explored for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane involves its ability to form stable carbon-silicon bonds. The cyclopropene ring provides a reactive site for various chemical transformations, while the trimethylsilyl group imparts stability and solubility to the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylcyclopropane: Similar structure but lacks the double bond in the cyclopropene ring.

    Trimethylsilylpropene: Contains a double bond but lacks the three-membered ring structure.

    Trimethylsilylcyclobutane: Contains a four-membered ring instead of a three-membered ring.

Uniqueness

Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane is unique due to the presence of both a cyclopropene ring and a trimethylsilyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

142449-26-1

Molecular Formula

C8H16Si

Molecular Weight

140.30 g/mol

IUPAC Name

trimethyl-[(1-methylcycloprop-2-en-1-yl)methyl]silane

InChI

InChI=1S/C8H16Si/c1-8(5-6-8)7-9(2,3)4/h5-6H,7H2,1-4H3

InChI Key

VWRNKIAMHIGLBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C1)C[Si](C)(C)C

Origin of Product

United States

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